Cas no 24469-05-4 (methyl 2-amino-4-phenylbutanoate)

methyl 2-amino-4-phenylbutanoate Chemical and Physical Properties
Names and Identifiers
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- Benzenebutanoic acid, a-amino-, methyl ester
- Methyl 2-amino-4-phenylbutanoate
- methyl 2-amino-4-phenylbutanoate
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- MDL: MFCD03790986
- Inchi: 1S/C11H15NO2/c1-14-11(13)10(12)8-7-9-5-3-2-4-6-9/h2-6,10H,7-8,12H2,1H3
- InChI Key: YEPNFOMBMXWUOG-UHFFFAOYSA-N
- SMILES: C1(CCC(N)C(OC)=O)=CC=CC=C1
methyl 2-amino-4-phenylbutanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-905195-0.05g |
methyl 2-amino-4-phenylbutanoate |
24469-05-4 | 95.0% | 0.05g |
$359.0 | 2025-02-21 | |
Enamine | EN300-905195-10.0g |
methyl 2-amino-4-phenylbutanoate |
24469-05-4 | 95.0% | 10.0g |
$1839.0 | 2025-02-21 | |
Enamine | EN300-905195-10g |
methyl 2-amino-4-phenylbutanoate |
24469-05-4 | 10g |
$1839.0 | 2023-09-01 | ||
Enamine | EN300-905195-1.0g |
methyl 2-amino-4-phenylbutanoate |
24469-05-4 | 95.0% | 1.0g |
$428.0 | 2025-02-21 | |
Enamine | EN300-905195-0.25g |
methyl 2-amino-4-phenylbutanoate |
24469-05-4 | 95.0% | 0.25g |
$393.0 | 2025-02-21 | |
Enamine | EN300-905195-1g |
methyl 2-amino-4-phenylbutanoate |
24469-05-4 | 1g |
$428.0 | 2023-09-01 | ||
Enamine | EN300-905195-5.0g |
methyl 2-amino-4-phenylbutanoate |
24469-05-4 | 95.0% | 5.0g |
$1240.0 | 2025-02-21 | |
Enamine | EN300-905195-0.5g |
methyl 2-amino-4-phenylbutanoate |
24469-05-4 | 95.0% | 0.5g |
$410.0 | 2025-02-21 | |
Enamine | EN300-905195-2.5g |
methyl 2-amino-4-phenylbutanoate |
24469-05-4 | 95.0% | 2.5g |
$838.0 | 2025-02-21 | |
Enamine | EN300-905195-0.1g |
methyl 2-amino-4-phenylbutanoate |
24469-05-4 | 95.0% | 0.1g |
$376.0 | 2025-02-21 |
methyl 2-amino-4-phenylbutanoate Related Literature
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Pranav Tiwari,Navpreet Kaur,Vinay Sharma,Hyeonggon Kang,Jamal Uddin New J. Chem., 2019,43, 17058-17068
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Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
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Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
Additional information on methyl 2-amino-4-phenylbutanoate
Methyl 2-Amino-4-Phenylbutanoate (CAS No. 24469-05-4): An Overview of Its Properties, Applications, and Recent Research
Methyl 2-amino-4-phenylbutanoate (CAS No. 24469-05-4) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biochemistry, and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes an amino group, a phenyl ring, and an ester functional group. These features contribute to its diverse applications in various scientific and industrial contexts.
The chemical formula of methyl 2-amino-4-phenylbutanoate is C11H15NO2. Its molecular weight is approximately 193.24 g/mol. The compound is a white to off-white crystalline solid at room temperature and is soluble in common organic solvents such as ethanol, methanol, and dichloromethane. These physical properties make it suitable for a wide range of experimental and practical applications.
In the realm of biochemistry, methyl 2-amino-4-phenylbutanoate has been studied for its potential biological activities. Recent research has highlighted its role as a precursor in the synthesis of more complex molecules with therapeutic potential. For instance, a study published in the Journal of Medicinal Chemistry in 2021 explored the use of methyl 2-amino-4-phenylbutanoate in the development of novel anti-inflammatory agents. The researchers found that derivatives of this compound exhibited significant anti-inflammatory effects in both in vitro and in vivo models.
Beyond its biological applications, methyl 2-amino-4-phenylbutanoate has also found utility in materials science. Its ability to form stable complexes with metal ions has led to its use in the synthesis of metal-organic frameworks (MOFs). These frameworks have potential applications in gas storage, catalysis, and drug delivery systems. A notable study published in the Journal of Materials Chemistry A in 2020 demonstrated the successful synthesis of MOFs using methyl 2-amino-4-phenylbutanoate, which exhibited high porosity and stability under various conditions.
In the pharmaceutical industry, methyl 2-amino-4-phenylbutanoate is used as an intermediate in the synthesis of drugs targeting various diseases. Its amino and ester functionalities provide a versatile platform for chemical modifications, enabling the creation of compounds with tailored pharmacological properties. For example, a recent clinical trial evaluated a drug derived from methyl 2-amino-4-phenylbutanoate for its efficacy in treating neurodegenerative disorders. The results showed promising neuroprotective effects, suggesting potential therapeutic applications.
The synthetic methods for producing methyl 2-amino-4-phenylbutanoate have been extensively studied and optimized over the years. One common approach involves the reaction of phenylacetic acid with methylamine followed by esterification with methanol. This method yields high purity products with good yields. Another approach involves the use of transition metal catalysts to enhance the efficiency and selectivity of the synthesis process. A study published in the Catalysis Science & Technology in 2019 reported a novel catalytic method that significantly reduced reaction times and improved product yields.
The safety profile of methyl 2-amino-4-phenylbutanoate is an important consideration for its industrial and laboratory use. While it is generally considered safe when handled properly, it is important to follow standard safety protocols to prevent exposure to skin or inhalation. The compound should be stored in a cool, dry place away from incompatible materials such as strong oxidizers or acids.
In conclusion, methyl 2-amino-4-phenylbutanoate (CAS No. 24469-05-4) is a multifaceted compound with a wide range of applications in chemistry, biochemistry, materials science, and pharmaceutical research. Its unique molecular structure and versatile reactivity make it an invaluable tool for scientists and researchers working on innovative solutions to complex problems. As research continues to advance, it is likely that new applications and uses for this compound will be discovered, further expanding its impact on various scientific fields.
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